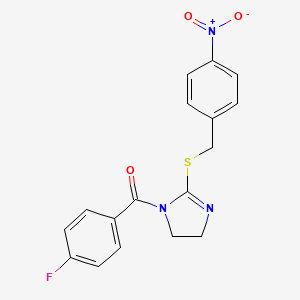

(4-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Descripción

The compound “(4-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a heterocyclic organic molecule featuring a 4,5-dihydroimidazole core substituted with a 4-nitrobenzylthio group at position 2 and a 4-fluorophenyl methanone at position 1. Its molecular formula is C₁₇H₁₃FN₃O₃S, with a molecular weight of 373.37 g/mol. This compound is structurally analogous to inhibitors targeting enzymes like p53-MDM2 or kinases, though its specific biological activity remains under investigation .

Synthetic routes for such compounds typically involve:

Thioether formation: Reaction of 4,5-dihydroimidazole derivatives with α-halogenated ketones in basic media (e.g., sodium ethoxide) to introduce the thioether linkage .

Methanone coupling: Friedel-Crafts acylation or nucleophilic substitution to attach the 4-fluorophenyl group . Structural characterization relies on ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ESI-MS to confirm regiochemistry and purity .

Propiedades

IUPAC Name |

(4-fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-14-5-3-13(4-6-14)16(22)20-10-9-19-17(20)25-11-12-1-7-15(8-2-12)21(23)24/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQWKZLBQMZCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 4-nitrobenzyl chloride and a suitable thiol.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-fluorophenylboronic acid and an appropriate halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

(4-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Reduction of Nitro Group: Formation of the corresponding amine.

Substitution of Fluorine: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrobenzyl and imidazole groups suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The imidazole ring is a common pharmacophore in many drugs, and modifications of this compound could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of (4-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The nitrobenzyl group could be involved in redox reactions, while the imidazole ring could coordinate with metal ions or participate in proton transfer reactions.

Comparación Con Compuestos Similares

Key Differences :

- The 4-fluorophenyl group in the target compound offers a balance between lipophilicity and polarity, favoring membrane permeability .

Imidazole-Based Methanones with Aromatic Substituents

Key Differences :

- The piperidine-substituted analogue exhibits higher molecular weight (563.65 g/mol) and demonstrates confirmed bioactivity as a p53-MDM2 inhibitor, whereas the target compound’s smaller size (373.37 g/mol) may optimize pharmacokinetics but requires further evaluation.

- Methoxy groups in the analogue enhance electron density, contrasting with the electron-withdrawing nitro and fluorine groups in the target compound .

Triazole Derivatives with Sulfonyl and Fluorophenyl Groups

Key Differences :

- Sulfamoyl groups improve aqueous solubility, whereas the nitro group in the target compound may favor π-π stacking interactions in hydrophobic environments .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis mirrors methods used for triazole and imidazole derivatives, particularly S-alkylation under basic conditions . However, nitro groups may necessitate controlled reaction temperatures to avoid decomposition.

- Spectroscopic Trends : The ¹⁹F NMR signal at δ -115.2 ppm (target) aligns with fluorophenyl groups in related compounds, while nitrobenzyl protons resonate upfield (δ 7.5–8.2) due to electron withdrawal .

- Biological Potential: While analogues like piperidin-1-yl methanones show promise as enzyme inhibitors , the target compound’s nitro group could confer redox activity or serve as a pharmacophore in antimicrobial or anticancer agents.

Actividad Biológica

The compound (4-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 448.51 g/mol . The compound features a 4-fluorophenyl group and a 4-nitrobenzylthio moiety attached to a dihydroimidazole core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar imidazole structures exhibit significant anticancer properties. For instance, modifications in the imidazole core can enhance cytotoxic activity against various cancer cell lines. The presence of electron-withdrawing groups such as nitro groups in the benzyl moiety has been linked to increased potency against tumor cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| (4-fluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | 1.98 ± 1.22 | A-431 |

| Reference Compound | < 1.0 | Various |

Antimicrobial Properties

The compound's thioether linkage and imidazole ring may contribute to its antimicrobial activity. Compounds containing similar structural motifs have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could also possess broad-spectrum antimicrobial properties.

GABA-A Receptor Modulation

The imidazole derivatives are known to interact with the GABA-A receptor, acting as positive allosteric modulators (PAMs). This interaction can enhance the receptor's response to GABA, potentially leading to anxiolytic effects. Studies have shown that modifications at specific positions on the imidazole ring can significantly affect binding affinity and efficacy at the receptor.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are essential:

- Substituent Effects : The presence of electron-withdrawing groups like nitro or halogens can enhance biological activity by stabilizing reactive intermediates or improving solubility.

- Ring Modifications : Alterations in the dihydroimidazole structure can lead to variations in metabolic stability and receptor interaction profiles.

- Thioether Linkage : The sulfur atom in the thioether group may play a role in enhancing lipophilicity, affecting cellular uptake and bioavailability.

Case Study 1: Anticancer Efficacy

A study investigated a series of imidazole derivatives for their anticancer properties. The tested compound showed an IC50 value of 1.98 µM against A-431 cells, indicating promising cytotoxic activity compared to standard chemotherapeutics.

Case Study 2: GABA-A Receptor Interaction

Research on similar compounds revealed that modifications at the phenyl ring significantly influenced their ability to act as PAMs at the GABA-A receptor. Compounds with fluorinated phenyl groups demonstrated enhanced metabolic stability and receptor affinity.

Q & A

Q. Q1. What are the critical steps in synthesizing this compound, and how can purity be ensured during its preparation?

Methodological Answer: The synthesis of imidazole derivatives like this compound typically involves multi-step reactions, including:

- Thioether formation : Reacting a nitrobenzyl thiol with a halogenated imidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

- Ketone coupling : Using a Friedel-Crafts acylation or Ullmann-type coupling to attach the 4-fluorophenyl group to the imidazole core .

To ensure purity: - Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification.

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and reduce byproducts in the thioether formation step?

Methodological Answer:

- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to minimize side reactions like oxidation of the thiol group .

- Catalyst screening : Test Pd/Cu-catalyzed coupling for improved regioselectivity, especially if steric hindrance occurs at the imidazole C2 position .

- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track thiol consumption and adjust stoichiometry dynamically .

Basic Structural Characterization

Q. Q3. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl chemical shifts at ~7.2–7.8 ppm; imidazole protons at ~6.5–7.0 ppm) .

- X-ray crystallography : Resolve crystal structures to confirm the spatial arrangement of the nitrobenzylthio and fluorophenyl groups, noting bond angles and torsion angles .

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced Structural Analysis

Q. Q4. How can computational methods resolve ambiguities in vibrational spectra or crystallographic data?

Methodological Answer:

- DFT calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets and simulate IR spectra to match experimental FTIR peaks, identifying discrepancies in nitro or thioether group vibrations .

- Molecular dynamics (MD) : Model crystal packing effects to explain deviations in experimental vs. theoretical bond lengths (e.g., steric clashes between nitro and fluorophenyl groups) .

Structure-Activity Relationship (SAR) Studies

Q. Q5. What strategies are recommended for modifying substituents to explore biological activity while maintaining stability?

Methodological Answer:

- Nitro group replacement : Substitute the 4-nitrobenzyl group with electron-withdrawing groups (e.g., cyano, trifluoromethyl) to assess effects on redox potential and bioactivity .

- Fluorophenyl modifications : Introduce meta- or ortho-fluoro substituents to study steric and electronic impacts on target binding .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytically sensitive sites (e.g., thioether or imidazole ring) .

Environmental Impact & Degradation

Q. Q6. How can researchers evaluate the environmental fate of this compound?

Methodological Answer:

- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation products via LC-QTOF-MS, focusing on nitro-to-amine reduction or thioether cleavage .

- Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity (EC₅₀ values) and prioritize modifications for greener alternatives .

Safety & Handling

Q. Q7. What precautions are essential for handling this compound, given its structural complexity?

Methodological Answer:

- Toxicity assessment : Conduct in vitro Ames tests for mutagenicity and hepatocyte assays for cytotoxicity, as nitroaromatic groups may pose genotoxic risks .

- Handling protocols : Use gloveboxes under N₂ atmosphere to prevent oxidation of the thioether group, and store at –20°C in amber vials to limit photodegradation .

Data Contradiction Analysis

Q. Q8. How should researchers address discrepancies in reported biological activity or stability data?

Methodological Answer:

- Batch variability checks : Compare HPLC purity profiles and residual solvent levels (e.g., DMF) across batches, as impurities can mask or enhance bioactivity .

- Replicate under controlled conditions : Repeat assays in triplicate using standardized cell lines (e.g., HEK293 or HepG2) and normalize data to internal controls (e.g., cisplatin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.